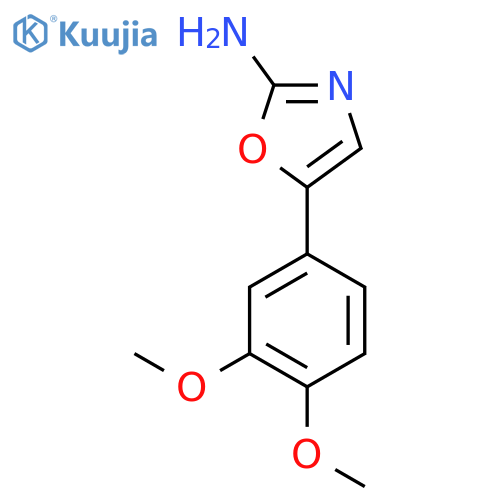

Cas no 1225532-76-2 (5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine)

1225532-76-2 structure

商品名:5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine

- 1225532-76-2

- EN300-1831098

-

- インチ: 1S/C11H12N2O3/c1-14-8-4-3-7(5-9(8)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)

- InChIKey: VVKQBEIAUDQSOR-UHFFFAOYSA-N

- ほほえんだ: O1C(N)=NC=C1C1C=CC(=C(C=1)OC)OC

計算された属性

- せいみつぶんしりょう: 220.08479225g/mol

- どういたいしつりょう: 220.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 70.5Ų

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831098-0.1g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1831098-0.5g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1831098-10g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1831098-5.0g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1831098-1.0g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1831098-1g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1831098-5g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1831098-0.05g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1831098-10.0g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1831098-2.5g |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |

1225532-76-2 | 2.5g |

$2295.0 | 2023-09-19 |

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1225532-76-2 (5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬